molecular formula C13H14NO4- B12365525 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester

Cat. No.: B12365525
M. Wt: 248.25 g/mol
InChI Key: JSASVUTVTRNJHA-UHFFFAOYSA-M
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Description

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester is an organic compound with the molecular formula C13H15NO4. It is characterized by the presence of a pyrrolidine ring and a phenylmethyl ester group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester is unique due to its specific structural features, such as the pyrrolidine ring and phenylmethyl ester group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H14NO4-

Molecular Weight

248.25 g/mol

IUPAC Name

1-phenylmethoxycarbonylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1

InChI Key

JSASVUTVTRNJHA-UHFFFAOYSA-M

Canonical SMILES

C1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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